4-(3-Chlorophenyl)-2,6-diphenylpyrimidine

Descripción general

Descripción

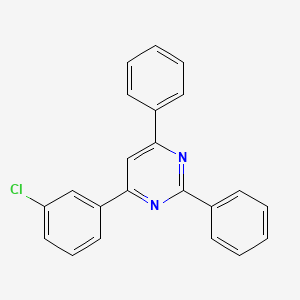

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a chlorophenyl group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the desired pyrimidine compound. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Base-Catalyzed Cyclocondensation

The reaction between (E)-1,3-diphenylprop-2-en-1-one (chalcone 1a ) and benzamidine hydrochloride under alkaline conditions is a well-established method for synthesizing 3g . Key findings include:

Optimized Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CsOH | DMF | 80 | 1 | 86 |

| Choline hydroxide | Neat | 60 | 0.5 | 90 |

-

Strong inorganic bases (e.g., CsOH, NaOH) in polar aprotic solvents like DMF accelerate the cyclization via deprotonation and nucleophilic attack, forming the pyrimidine core .

-

Choline hydroxide acts as both a catalyst and solvent in a green chemistry approach, reducing reaction time to 30 minutes at 60°C .

Comparative Analysis of Synthetic Routes

| Parameter | Base-Catalyzed Route | DES Route | Microwave Route |

|---|---|---|---|

| Reaction Time | 0.5–1 h | 12 h | 0.5 h |

| Yield | 86–90% | 12% | 72% |

| Solvent Sustainability | Moderate | High | Low |

| Scalability | High | Low | Moderate |

-

The base-catalyzed route using choline hydroxide is optimal for high yields and short reaction times .

Spectral Characterization

-

¹H NMR (CDCl₃): δ = 7.50–7.53 (m, 7H), 7.87 (s, 1H), 8.10–8.24 (m, 4H), 8.67 (s, 2H) .

-

HRMS : m/z [M + H]⁺ calcd for C₂₂H₁₅Cl₂N₂: 377.0612; found: 377.0621 .

Functionalization and Derivatives

While direct functionalization of 3g is not detailed in the literature, analogous pyrimidines undergo:

-

Halogenation : Bromine or chlorine substitution at the 4-position via electrophilic aromatic substitution.

-

Cross-coupling : Suzuki-Miyaura reactions for aryl group diversification .

This synthesis-focused analysis highlights the versatility of cyclocondensation strategies and the role of base strength, solvent systems, and catalysts in optimizing yields. Future studies could explore catalytic asymmetric variants or applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine is a chemical compound with applications in medicinal chemistry and material science, particularly in drug development .

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing pharmaceuticals that target specific diseases, improving drug efficacy and specificity .

Anticancer Research

This compound has shown potential in developing new anticancer agents, providing a promising avenue for treatments that selectively target cancer cells . One study found that a thiazole derivative with a 3,4-dichloro phenyl group had excellent growth-inhibitory effects on HT29 cell lines . Also, the presence of an electronegative chlorine (Cl) group is essential to elicit antiproliferative activity .

Material Science

The compound is being explored for its properties in creating advanced materials like organic light-emitting diodes (OLEDs), which are essential for modern display technologies .

Agricultural Chemistry

This compound is being investigated for use in developing agrochemicals, potentially improving crop protection strategies against pests and diseases .

Biochemical Studies

Researchers are utilizing the compound to understand various biochemical pathways, which can aid in discovering new biological mechanisms and therapeutic targets .

Pyrimidine Derivatives

Mecanismo De Acción

The mechanism of action of 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Phenyl-2,6-diphenylpyrimidine: Lacks the chlorophenyl group, which may result in different chemical and biological properties.

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine: Similar structure but with the chlorine atom in a different position, potentially affecting its reactivity and interactions.

2,4,6-Triphenylpyrimidine: Contains three phenyl groups, which may influence its steric and electronic properties.

Uniqueness

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine is unique due to the presence of the chlorophenyl group at position 4, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific applications.

Actividad Biológica

4-(3-Chlorophenyl)-2,6-diphenylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a chlorophenyl group at the 4-position and two phenyl groups at the 2 and 6 positions of the pyrimidine ring. The presence of the chlorine atom is believed to enhance its interaction with biological targets by influencing electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects. For instance:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes, impacting cell wall synthesis or metabolic pathways.

- Anticancer Activity : It potentially interferes with cell signaling pathways involved in proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

- Antibacterial Evaluation : In a study evaluating various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition, suggesting its potential as an antibacterial agent .

- Anticancer Research : A study focused on the compound's ability to induce apoptosis in cancer cell lines showed promising results. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Antifungal Activity : Another investigation assessed the compound's efficacy against fungal pathogens, revealing notable antifungal activity comparable to established antifungal agents .

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTRHTNHPKRWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536209-87-6 | |

| Record name | 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.